2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide
Description
2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopropane ring, an ethoxy group, and a dioxothiolan moiety
Properties
IUPAC Name |
2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-3-16-9-6-8(9)10(13)12-11(2)4-5-17(14,15)7-11/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXSCUPKHILKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)NC2(CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide typically involves multiple steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the ethoxy group and the dioxothiolan moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor technology, which allows for efficient heat exchange and precise control over reaction conditions. This method can enhance the yield and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane-containing molecules and those with dioxothiolan moieties. Examples include:
- Cyclopropane carboxamides
- Dioxothiolan derivatives
Uniqueness
What sets 2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
